molecular formula C16H18N2O3 B2634866 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide CAS No. 898372-65-1

3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide

Cat. No.: B2634866
CAS No.: 898372-65-1
M. Wt: 286.331
InChI Key: PHWQLHPESDHJCJ-UHFFFAOYSA-N
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Description

3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route typically starts with benzofuran-2-carboxylic acid as the precursor. The steps include:

Chemical Reactions Analysis

3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

What sets this compound apart is its unique combination of the cyclopentylacetamido group and the benzofuran scaffold, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

3-[(2-cyclopentylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c17-16(20)15-14(11-7-3-4-8-12(11)21-15)18-13(19)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWQLHPESDHJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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